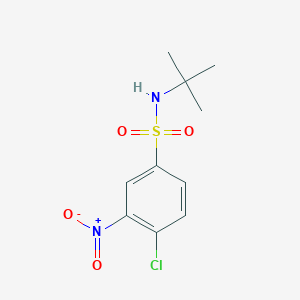

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide

描述

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 4, a nitro group at position 3, and a sulfonamide group at position 1. This compound falls under the broader category of aromatic sulfonamides, which are historically significant in medicinal chemistry for their roles as enzyme inhibitors or antimicrobial agents .

属性

IUPAC Name |

N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-10(2,3)12-18(16,17)7-4-5-8(11)9(6-7)13(14)15/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNICQKNRODLDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of 4-chlorobenzenesulfonamide to introduce the nitro groupThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of strong acids and other hazardous reagents.

化学反应分析

Types of Reactions

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-tert-butyl-4-chloro-3-aminobenzene-1-sulfonamide .

科学研究应用

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a chemical compound with several applications in scientific research, including uses in separation processes, and as an intermediate in synthesizing pharmaceutical compounds .

Basic Information

this compound has the molecular formula and a molecular weight of 292.74 g/mol . It is also known under the CAS number 415910-32-6 .

Applications

- HPLC Separation: N-Butyl-4-chloro-3-nitrobenzenesulphonamide can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid .

- Synthesis of Pharmaceutical Intermediates: N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates, prepared using N-4-nitrobenzenesulfonyl-O-benzylhydroxylamine, are used as intermediates in synthesizing 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters, which are beta-lactamase inhibitors .

- Research Chemical: this compound is used as a research chemical . It exhibits solubility in Chloroform, Methanol, and DMSO .

- Synthesis of Dinucleosides: It is used in the synthesis of adenine dinucleosides, specifically as a 4-chloro-3-nitrobenzenesulfonamide moiety in the N-linker between both nosyl adenosines . These dinucleosides have shown inhibitory activity against SARS-CoV nsp14 .

- Ferroptosis Inhibitors: It is used in the synthesis of ferroptosis inhibitors. For example, it is used as a starting material in the synthesis of compound 39 (UAMC-3203), a novel ferroptosis inhibitor with in vivo efficacy .

作用机制

The mechanism of action of N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity .

相似化合物的比较

Key Observations :

- The tert-butyl group may enhance lipophilicity compared to analogues with polar aldehyde or carboxamide groups.

Structural Analogues from Index Products

Additional compounds starting with "N" (Index Products) exhibit partial structural overlap :

| Compound Name | Key Functional Groups/Substituents | Notable Differences from Target Compound |

|---|---|---|

| N-tert-butyl-4-(1-methyltetrazol-5-yl)sulfanyl-3-nitrobenzamide | tert-butyl, nitro, tetrazole, sulfanyl | Tetrazole-thioether replaces sulfonamide; increased nitrogen content |

| N-benzyl-N-tert-butyl-2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | Benzyl, tert-butyl, triazole, pyridine, sulfanyl | Triazole-pyridine system introduces aromatic stacking potential |

| N-(5-chloro-2-methylphenyl)-2-(4-methyl-6-oxo-2-propan-2-ylpyrimidin-1-yl)acetamide | Chloro, methylphenyl, pyrimidone, acetamide | Pyrimidone ring replaces nitro group; acetamide instead of sulfonamide |

Key Observations :

- Replacement of the sulfonamide group with acetamide or tetrazole alters hydrogen-bonding capacity and acidity.

- Pyrimidone or triazole rings in analogues may confer distinct pharmacokinetic profiles compared to the nitro-substituted benzene core.

Functional Group Analysis

Electron-Withdrawing vs. Electron-Donating Groups:

- This compound: Nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, deactivating the benzene ring and directing electrophilic substitutions to specific positions.

- Analogues : Methoxy (-OCH₃, in N-(2,5-dimethoxyphenyl)-...) and benzyl groups are electron-donating, increasing ring reactivity and altering regioselectivity in reactions.

Steric and Lipophilic Effects:

- Heterocyclic systems (e.g., imidazole, tetrazole) in analogues introduce hydrogen-bond acceptors/donors, which may improve solubility but reduce membrane permeability.

生物活性

N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

- Molecular Formula : C10H13ClN2O4S

- Molecular Weight : Approximately 292.74 g/mol

- Functional Groups :

- Sulfonamide group

- Nitro group

- Chlorine atom

This combination of functional groups contributes to its biological activity, particularly as an antibacterial agent .

Antibacterial Properties

The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By competitively inhibiting dihydropteroate synthase, the compound prevents the formation of dihydrofolic acid, crucial for bacterial growth and replication. This mechanism underlies its potential as an antibacterial agent.

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of related compounds on various cancer cell lines. For example, derivatives of benzene sulfonamides have shown significant cytotoxicity against human leukemia and breast cancer cell lines, indicating that modifications in the structure can enhance biological activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis |

| 17a | HeLa | 2.41 | Induces apoptosis |

| This compound | TBD | TBD | TBD |

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro assays revealed that related sulfonamide compounds induced apoptosis in various cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .

The primary mechanism involves the inhibition of bacterial enzymes crucial for folate synthesis. This competitive inhibition is vital for disrupting bacterial proliferation, making it a promising candidate for further development as an antibacterial agent.

常见问题

Q. What are the recommended synthetic routes for N-tert-butyl-4-chloro-3-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the sulfonylation of a substituted benzene precursor. For instance, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide were synthesized via amidation between acyl chlorides and amines under inert conditions (e.g., dry THF, 0–5°C) . For N-tert-butyl derivatives, sulfonation of 4-chloro-3-nitrobenzene with tert-butylamine in the presence of a sulfonating agent (e.g., chlorosulfonic acid) is plausible. Optimization may include:

- Temperature control : Low temperatures reduce side reactions (e.g., nitration byproducts).

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Yields typically range from 60–75%, with purity confirmed by TLC and melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Identify sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons; tert-butyl group at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of -SO2 group).

- UV-Vis : Assess nitro group absorption (~270–300 nm) to monitor electronic transitions .

Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this sulfonamide?

- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, catalyst use). To address this:

- Design controlled experiments : Systematically vary parameters (temperature, solvent, catalyst) and analyze outcomes via HPLC or GC-MS to track byproducts .

- Mechanistic studies : Use DFT calculations to model reaction pathways and identify intermediates (e.g., nitro group reduction competing with sulfonation) .

- Reproducibility protocols : Standardize reagent purity (e.g., anhydrous solvents, freshly distilled amines) to minimize variability .

Q. What strategies are effective for enhancing the thermal stability of this compound in catalytic applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.

- Stabilizers : Co-crystallize with inert matrices (e.g., silica) or introduce electron-withdrawing substituents to reduce nitro group reactivity .

- Kinetic studies : Monitor degradation rates via accelerated aging experiments (e.g., 70°C/75% RH) and fit data to Arrhenius models .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines, thiols) using software like Gaussian or GAMESS. Focus on sulfonamide’s LUMO regions to predict attack sites .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic centers.

- Solvent effects : Use COSMO-RS models to assess solvation energies in polar aprotic solvents (e.g., DMF, DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。